molecular formula C14H16N2O5 B2574770 N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(furan-2-ylmethyl)oxalamide CAS No. 1704982-99-9

N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(furan-2-ylmethyl)oxalamide

Cat. No.: B2574770
CAS No.: 1704982-99-9
M. Wt: 292.291
InChI Key: GMIMSCHJAHEQIN-UHFFFAOYSA-N
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Description

N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(furan-2-ylmethyl)oxalamide is a synthetic organic compound featuring two furan rings, a hydroxypropyl group, and an oxalamide linkage. Furans are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry . This compound’s unique structure suggests potential utility in various scientific and industrial fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(furan-2-ylmethyl)oxalamide typically involves the following steps:

    Formation of the Hydroxypropyl Intermediate: The initial step involves the reaction of furan-2-carbaldehyde with a suitable reagent to introduce the hydroxypropyl group. This can be achieved through a Grignard reaction using a propyl magnesium halide, followed by hydrolysis to yield 3-(furan-2-yl)-3-hydroxypropyl alcohol.

    Oxalamide Formation: The hydroxypropyl intermediate is then reacted with oxalyl chloride to form the corresponding oxalyl chloride derivative. This intermediate is subsequently reacted with furan-2-ylmethylamine to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(furan-2-ylmethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The oxalamide linkage can be reduced to form the corresponding amine.

    Substitution: The furan rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid under controlled conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of the corresponding amine.

    Substitution: Introduction of various substituents on the furan rings, depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(furan-2-ylmethyl)oxalamide can serve as a building block for synthesizing more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis.

Biology and Medicine

This compound’s potential biological activities, such as antimicrobial or anticancer properties, can be explored due to the presence of

Properties

IUPAC Name

N-[3-(furan-2-yl)-3-hydroxypropyl]-N'-(furan-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5/c17-11(12-4-2-8-21-12)5-6-15-13(18)14(19)16-9-10-3-1-7-20-10/h1-4,7-8,11,17H,5-6,9H2,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMIMSCHJAHEQIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C(=O)NCCC(C2=CC=CO2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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